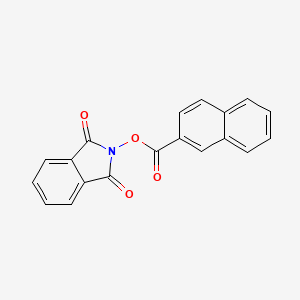

1,3-Dioxoisoindolin-2-yl 2-naphthoate

Description

1,3-Dioxoisoindolin-2-yl 2-naphthoate is an ester derivative of 2-naphthoic acid, where the 1,3-dioxoisoindolin-2-yl group serves as the esterifying moiety. Its structural features influence its physicochemical properties, metabolic stability, and biological activity, which are critical for comparative analysis with analogous compounds .

Properties

Molecular Formula |

C19H11NO4 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) naphthalene-2-carboxylate |

InChI |

InChI=1S/C19H11NO4/c21-17-15-7-3-4-8-16(15)18(22)20(17)24-19(23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |

InChI Key |

LHCZZLWHALILLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-naphthoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction mixture is refluxed overnight, yielding the desired product with a moderate yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-naphthoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions are common, where the naphthoate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various hydroxy derivatives.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-naphthoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 2-Naphthoate Esters

Several esters of 2-naphthoic acid have been synthesized and characterized, including tert-butyl, methyl, and ethyl derivatives (Table 1). Key differences include:

- Reactivity and Stability: The 1,3-dioxoisoindolin-2-yl group introduces steric hindrance and electronic effects distinct from alkyl esters.

- Synthetic Utility : The target compound is synthesized via coupling reactions using DCC/DMAP, similar to other 2-naphthoate esters. However, its phthalimide moiety enables further functionalization for metal complexation or bioactive molecule synthesis .

Table 1: Physical Properties of 2-Naphthoate Esters

| Compound | Melting Point (°C) | HRMS (ESI) [M+H]+ (Calcd./Found) | Yield (%) |

|---|---|---|---|

| 1,3-Dioxoisoindolin-2-yl 2-naphthoate* | N/A | N/A | N/A |

| tert-Butyl 2-naphthoate (96) | 72–74 | 283.1329 / 283.1329 | 31 |

| Methyl 2-naphthoate (S63) | 92–93 | 241.0859 / 241.0860 | 38 |

| Ethyl 2-naphthoate (S107) | 80–82 | 255.1016 / 255.1018 | 40 |

*Data for the target compound is inferred from analogous syntheses .

Spectroscopic Properties

Electronic spectroscopy reveals differences between 2-naphthoate salts and esters:

- Absorption/Emission: The 2-naphthoate ion (as sodium/potassium salts) exhibits higher energy transitions than its ester derivatives. The 1,3-dioxoisoindolin-2-yl group likely alters π-π* transitions due to conjugation with the isoindolinone ring, analogous to methyl 2-naphthoate .

- Polarity Effects : Unlike 2-naphthoic acid, ester derivatives (including the target compound) show reduced ionization in polar solvents, stabilizing their electronic spectra .

Enzyme Inhibition

Phthalimide-based compounds, such as 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide derivatives, exhibit potent 15-lipoxygenase-1 (15-LOX-1) inhibition (IC50 = 1.96 nM for compound 3e).

Cardiovascular Effects

A nitric oxide donor compound containing the 1,3-dioxoisoindolin-2-yl moiety (3-(1,3-dioxoisoindolin-2-yl)benzyl nitrate) demonstrates efficacy in modulating phosphodiesterase 5 and NADPH oxidase activity, indicating structural motifs shared with the target compound may confer cardiovascular benefits .

Metabolic Pathways

2-Naphthoate degradation in Burkholderia sp. proceeds via 1-hydroxy-2-naphthoate and phthalate intermediates. Esters like 1,3-dioxoisoindolin-2-yl 2-naphthoate may resist initial hydrolytic steps due to steric shielding, delaying metabolism compared to simpler esters (e.g., methyl 2-naphthoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.